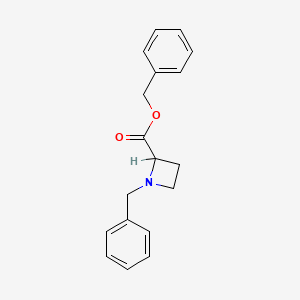

Benzyl 1-benzylazetidine-2-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : Wang et al. (2008) developed a method for synthesizing novel 1,4-benzodiazepine derivatives using a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates, which are structurally related to Benzyl 1-benzylazetidine-2-carboxylate. This strategy is useful in synthetic and medicinal chemistry due to the easy availability of starting materials and the potential for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

Biotransformations in Synthetic Applications : Another study by Leng et al. (2009) highlighted efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles, closely related to this compound, using Rhodococcus erythropolis as a catalyst. This process is significant for the preparation of azetidine-2-carboxylic acids and their amide derivatives, showing potential in synthetic applications (Leng, Wang, Pan, Huang, & Wang, 2009).

Pharmaceutical Research : Pauwels et al. (1990) discussed a novel series of TIBO derivatives that inhibit the replication of HIV-1. Although not directly mentioning this compound, this research is relevant as it showcases the potential of similar compounds in the development of antiviral drugs (Pauwels et al., 1990).

Base-Induced Rearrangements in Synthetic Chemistry : Tayama et al. (2017) investigated the base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts. This study contributes to the understanding of synthetic pathways and reactions involving compounds like this compound (Tayama, Watanabe, & Sotome, 2017).

Catalytic Reactions with Carbon Dioxide : Research by Correa and Martín (2009, 2013) on the direct carboxylation of aryl bromides and benzyl halides with carbon dioxide has implications for the chemical manipulation and potential applications of this compound in green chemistry and catalysis (Correa & Martín, 2009; León, Correa, & Martín, 2013).

Eigenschaften

IUPAC Name |

benzyl 1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQUCAZMLJBLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2732367.png)

![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)

![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)

![1-methyl-6-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2732386.png)

![1-(4-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2732390.png)